molecular formula C15H19N3O3 B1213850 3-(2-Methoxy-ethyl)-2,3,4,5,7,12-hexahydro-1H-(1,2,5)triazepino(1,2-b)phthalazin-1,5-dione CAS No. 81215-72-7

3-(2-Methoxy-ethyl)-2,3,4,5,7,12-hexahydro-1H-(1,2,5)triazepino(1,2-b)phthalazin-1,5-dione

Cat. No.: B1213850
CAS No.: 81215-72-7
M. Wt: 289.33 g/mol
InChI Key: YOUCJMWRMRLNEH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(2-Methoxy-ethyl)-2,3,4,5,7,12-hexahydro-1H-(1,2,5)triazepino(1,2-b)phthalazin-1,5-dione is a complex organic compound that belongs to the class of triazepino-phthalazinones

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Methoxy-ethyl)-2,3,4,5,7,12-hexahydro-1H-(1,2,5)triazepino(1,2-b)phthalazin-1,5-dione typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the triazepine ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the methoxy-ethyl group: This step might involve nucleophilic substitution reactions using 2-methoxy-ethyl halides.

    Final cyclization and purification: The final product is obtained through cyclization reactions followed by purification using techniques such as recrystallization or chromatography.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of continuous flow reactors, automated synthesis, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

3-(2-Methoxy-ethyl)-2,3,4,5,7,12-hexahydro-1H-(1,2,5)triazepino(1,2-b)phthalazin-1,5-dione can undergo various chemical reactions, including:

    Oxidation: Using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic or electrophilic substitution reactions depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or sulfonates in the presence of a base.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

    Chemistry: As an intermediate in organic synthesis and as a building block for more complex molecules.

    Biology: Potential use in biochemical assays and as a probe for studying biological pathways.

    Medicine: Investigated for its potential pharmacological properties, such as anti-inflammatory or anticancer activities.

    Industry: Used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 3-(2-Methoxy-ethyl)-2,3,4,5,7,12-hexahydro-1H-(1,2,5)triazepino(1,2-b)phthalazin-1,5-dione would depend on its specific application. In medicinal chemistry, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects. The pathways involved could include inhibition of enzyme activity, modulation of signal transduction pathways, or interaction with DNA/RNA.

Comparison with Similar Compounds

Similar Compounds

    Triazepine derivatives: Compounds with similar triazepine ring structures.

    Phthalazinone derivatives: Compounds with similar phthalazinone core structures.

Uniqueness

3-(2-Methoxy-ethyl)-2,3,4,5,7,12-hexahydro-1H-(1,2,5)triazepino(1,2-b)phthalazin-1,5-dione is unique due to its specific combination of functional groups and ring structures, which might confer distinct chemical and biological properties compared to other similar compounds.

Properties

CAS No.

81215-72-7

Molecular Formula

C15H19N3O3

Molecular Weight

289.33 g/mol

IUPAC Name

3-(2-methoxyethyl)-2,4,7,12-tetrahydro-[1,2,5]triazepino[1,2-b]phthalazine-1,5-dione

InChI

InChI=1S/C15H19N3O3/c1-21-7-6-16-10-14(19)17-8-12-4-2-3-5-13(12)9-18(17)15(20)11-16/h2-5H,6-11H2,1H3

InChI Key

YOUCJMWRMRLNEH-UHFFFAOYSA-N

SMILES

COCCN1CC(=O)N2CC3=CC=CC=C3CN2C(=O)C1

Canonical SMILES

COCCN1CC(=O)N2CC3=CC=CC=C3CN2C(=O)C1

Key on ui other cas no.

81215-72-7

Synonyms

3-(2-methoxy-ethyl)-2,3,4,5,7,12-hexahydro-1H-(1,2,5)triazepino(1,2-b)phthalazin-1,5-dione
MEHTPD

Origin of Product

United States

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